![molecular formula C23H21N5O3 B2455861 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 946247-79-6](/img/structure/B2455861.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals due to their resemblance with DNA bases .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. For example, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrido[2,3-d]pyrimidine compounds .Molecular Structure Analysis
The compound contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure formed by the fusion of a pyridine and a pyrimidine ring . The additional functional groups attached to this core would further determine its chemical properties and reactivity.Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized pyrimidinone derivatives and explored their antimicrobial activities. For instance, Hossan et al. (2012) demonstrated the synthesis of pyrimidinones with significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, using citrazinic acid as a starting material (Hossan et al., 2012). Bondock et al. (2008) also developed new heterocycles incorporating antipyrine moiety, showing promising antimicrobial properties (Bondock et al., 2008).
Anti-inflammatory and Analgesic Activities
Research by Sondhi et al. (2009) involved the synthesis of pyrimidine derivatives and their screening for anti-inflammatory and analgesic activities, revealing compounds with significant potential at certain dosages (Sondhi et al., 2009). Another study by Amr et al. (2007) synthesized a series of compounds as anti-inflammatory agents, demonstrating good activity comparable to Prednisolone® (Amr et al., 2007).
Anticancer Activity
Al-Sanea et al. (2020) focused on the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and evaluated their anticancer activity across 60 cancer cell lines, identifying compounds with notable cancer cell growth inhibition (Al-Sanea et al., 2020). Additionally, Fahim et al. (2021) synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, demonstrating more inhibitory influence on breast and liver cancer cells compared to the reference drug doxorubicin (Fahim et al., 2021).
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-17-8-3-4-9-18(17)26-20(29)15-27-19-10-6-12-25-21(19)22(30)28(23(27)31)14-16-7-5-11-24-13-16/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGAKIQVJATPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.